(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate
Overview
Description
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate is a chemical compound with the molecular formula C10H16ClNO2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique bicyclic structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in various scientific studies .
Mechanism of Action
Target of action
Compounds with the 8-azabicyclo[3.2.1]octane scaffold, like “(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate”, are often found in the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of action
The exact mode of action of “(8-methyl-8-azabicyclo[32Tropane alkaloids often interact with various types of receptors in the body, such as muscarinic acetylcholine receptors .
Biochemical pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it might affect. Tropane alkaloids, however, often affect neurotransmitter signaling pathways .
Result of action
The molecular and cellular effects of “(8-methyl-8-azabicyclo[32Tropane alkaloids can have various effects depending on their specific targets .
Biochemical Analysis
Biochemical Properties
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester plays a significant role in biochemical reactions, particularly in the hydrolysis of esters. It interacts with various enzymes, including liver carboxylesterase 1, which hydrolyzes aromatic and aliphatic esters . This interaction is crucial for the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s ability to hydrolyze esters but not amides or fatty acids highlights its specificity in biochemical reactions .
Cellular Effects
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic cholinergic receptors has been studied, showing its potential impact on cell signaling pathways . Additionally, its role in hydrolyzing esters can affect cellular metabolism by altering the availability of specific metabolites .
Molecular Mechanism
The molecular mechanism of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to liver carboxylesterase 1, leading to the hydrolysis of esters . This interaction is essential for the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s specificity for esters over amides and fatty acids is due to its unique structure, which allows it to fit into the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature . Its degradation over time can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester vary with different dosages in animal models. At lower doses, the compound effectively hydrolyzes esters without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester is involved in metabolic pathways related to the hydrolysis of esters. It interacts with liver carboxylesterase 1, which plays a role in the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cell membranes and distributed within various tissues . Its localization and accumulation within specific cellular compartments can affect its biochemical properties and cellular effects .
Subcellular Localization
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester is localized within specific subcellular compartments, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in hydrolyzing esters and modulating cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering would apply. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Acetic Acid 3-(2-Chloro-benzoylamino)-8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl Ester: This compound is studied for its potential as a muscarinic cholinergic agonist and its structure-activity relationship.
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and are known for their diverse biological activities.
Uniqueness
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate is unique due to its specific ester and chloro functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-12-7-2-3-8(12)5-9(4-7)14-10(13)6-11/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGJYAUYFEGMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389896 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438581-53-4 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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